Cytotoxicity vs. Co-Isolated Lignans
In a single pure-compound panel study, epischisandrone (1) was directly compared against three co-isolated lignans—tigloylgomisin P (2), cagayanone (3), and (−)-gomisin L₂ (4)—for in vitro cytotoxicity against A549 (lung), PC-3 (prostate), KB, and KBvin (drug-resistant oral epidermoid) human cancer cell lines [1]. Epischisandrone was completely inactive against all four cell lines. In stark contrast, cagayanone (3) exhibited moderate cytotoxicity across all four lines with GI50 values of 11.83–18.09 μM, while tigloylgomisin P (2) and (−)-gomisin L₂ (4) displayed weaker but measurable activity against two and three cell lines, respectively [1]. The authors attributed this inactivity to the absence of a methylenedioxy group on epischisandrone's tetralin ring—a structural feature present in podophyllotoxin and critical for cytotoxic potency in aryltetralin lignans [1].
Cagayanone: GI50 11.83–18.09 μM (all four lines)
Tigloylgomisin P / Gomisin L₂: weak, partial activity
| Evidence Dimension | In vitro cytotoxicity (GI50) against human cancer cell lines |
|---|---|
| Target Compound Data | Epischisandrone: Inactive against A549, PC-3, KB, KBvin (GI50 > highest tested concentration) |
| Comparator Or Baseline | Cagayanone (3): GI50 11.83–18.09 μM (all four lines); Tigloylgomisin P (2): weakly active against A549, KB; (−)-Gomisin L₂ (4): weakly active against PC-3, KB, KBvin |
| Quantified Difference | Epischisandrone is inactive vs. cagayanone GI50 of 11.83 μM (minimum); a minimum >2-fold difference in potency, but effectively a qualitative selectivity distinction (inactive vs. active) |
| Conditions | 72-h SRB assay; A549, PC-3, KB, KBvin cell lines; paclitaxel as positive control |
Why This Matters
For researchers designing experiments requiring a non-cytotoxic lignan scaffold (negative controls, target-specific mechanistic studies) or avoiding confounding cytotoxicity, epischisandrone's verified inactivity across multiple cancer lines is a defined, procurement-relevant attribute absent in its co-isolated analogs.
- [1] Lu Y, Li YQ, Liu YN, Lee KH, Chen DF. Cytotoxic and potential anticancer constituents from the stems of Schisandra pubescens. Pharm Biol. 2013;51(9):1204-1207. View Source
